molecular formula C18H21NO3 B279669 3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide

3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide

Katalognummer: B279669
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: CSHPROCSABULLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide, also known as JNJ-7925476, is a selective antagonist of the orexin 1 receptor. Orexins are neuropeptides that play a significant role in the regulation of wakefulness, arousal, and appetite. The orexin 1 receptor is primarily involved in the regulation of wakefulness, and antagonists of this receptor have been investigated as potential treatments for sleep disorders such as insomnia.

Wirkmechanismus

3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide is a selective antagonist of the orexin 1 receptor. Orexin 1 receptors are primarily located in the hypothalamus, a region of the brain that plays a significant role in the regulation of sleep and wakefulness. By blocking the orexin 1 receptor, this compound reduces the activity of orexin neurons, leading to increased sleep duration and improved sleep quality.
Biochemical and Physiological Effects:
This compound has been shown to increase sleep duration and improve sleep quality in both animal models and clinical trials. In addition, this compound has been shown to have minimal effects on other physiological parameters, such as blood pressure and heart rate, suggesting that it may be a safe and effective treatment for sleep disorders.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide has several advantages for use in laboratory experiments. It is a selective antagonist of the orexin 1 receptor, which allows for specific modulation of the orexin system. In addition, this compound has been extensively studied in both animal models and clinical trials, providing a wealth of data on its pharmacological effects.
One limitation of this compound is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, this compound is not currently available for use as a research tool, which may limit its use in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for research on 3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide. One area of interest is the potential use of this compound as a treatment for other sleep disorders, such as narcolepsy. In addition, further research is needed to fully understand the long-term safety and efficacy of this compound.
Another potential direction for research is the development of other orexin receptor antagonists with improved pharmacological properties. For example, compounds with longer half-lives or improved selectivity for the orexin 1 receptor may be more effective as sleep aids.
Conclusion:
This compound is a selective antagonist of the orexin 1 receptor that has shown promise as a treatment for sleep disorders. Its specific mechanism of action and minimal effects on other physiological parameters make it an attractive candidate for further research. However, further studies are needed to fully establish its long-term safety and efficacy.

Synthesemethoden

The synthesis of 3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide involves several steps. The starting material for the synthesis is 3-bromo-N-propylbenzamide, which is reacted with 2-methoxyphenol in the presence of a base to form the intermediate 3-(2-methoxyphenoxy)-N-propylbenzamide. This intermediate is then reacted with formaldehyde in the presence of a reducing agent to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide has been extensively studied for its potential as a treatment for sleep disorders. In preclinical studies, this compound has been shown to increase sleep duration and improve sleep quality in animal models. In clinical trials, this compound has been shown to increase total sleep time and reduce wakefulness after sleep onset in patients with insomnia.

Eigenschaften

Molekularformel

C18H21NO3

Molekulargewicht

299.4 g/mol

IUPAC-Name

3-[(2-methoxyphenoxy)methyl]-N-propylbenzamide

InChI

InChI=1S/C18H21NO3/c1-3-11-19-18(20)15-8-6-7-14(12-15)13-22-17-10-5-4-9-16(17)21-2/h4-10,12H,3,11,13H2,1-2H3,(H,19,20)

InChI-Schlüssel

CSHPROCSABULLN-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)COC2=CC=CC=C2OC

Kanonische SMILES

CCCNC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.